3-Methyl-kdo 3-Methyl-kdo
Brand Name: Vulcanchem
CAS No.: 111187-87-2
VCID: VC20858645
InChI: InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1
SMILES: COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O
Molecular Formula: C9H16O8
Molecular Weight: 252.22 g/mol

3-Methyl-kdo

CAS No.: 111187-87-2

Cat. No.: VC20858645

Molecular Formula: C9H16O8

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-kdo - 111187-87-2

Specification

CAS No. 111187-87-2
Molecular Formula C9H16O8
Molecular Weight 252.22 g/mol
IUPAC Name (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid
Standard InChI InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1
Standard InChI Key HFBGCURPZAAYRW-XVFCMESISA-N
Isomeric SMILES CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O
SMILES COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O
Canonical SMILES COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator